molecular formula C23H25N3O3S B11000417 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11000417
M. Wt: 423.5 g/mol
InChI Key: ZGEYUPHIFGPPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone features a piperazine core substituted with a 3-methoxyphenyl group at the N4 position and a 1,3-thiazole ring bearing a 4-methoxyphenyl substituent at the C2 position. Piperazine derivatives are widely studied for their antiproliferative, antimicrobial, and receptor-modulating activities, while thiazole rings are known for their metabolic stability and bioactivity .

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H25N3O3S/c1-28-20-8-6-17(7-9-20)23-24-18(16-30-23)14-22(27)26-12-10-25(11-13-26)19-4-3-5-21(15-19)29-2/h3-9,15-16H,10-14H2,1-2H3

InChI Key

ZGEYUPHIFGPPIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazol-4-yl Ethanone Intermediate

The thiazole core is typically constructed via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioamides. For this target:

  • Preparation of 4-methoxyphenylthioamide :

    • React 4-methoxybenzonitrile with hydrogen sulfide (H₂S) in the presence of ammonium hydroxide.

    • Conditions : Ethanol, 60°C, 12 hours.

  • Cyclization with α-bromoacetophenone :

    • Combine equimolar amounts of 4-methoxyphenylthioamide and α-bromoacetophenone in anhydrous ethanol.

    • Reaction : Reflux at 80°C for 6–8 hours.

    • Yield : 68–72% after recrystallization from ethanol.

Key Data :

ParameterValue
Reaction Temp80°C
SolventAnhydrous ethanol
Time6–8 hours
PurificationEthanol recrystallization

Alternative Routes and Modifications

Mitsunobu Reaction for Direct Coupling

An advanced method employs the Mitsunobu reaction to link pre-formed thiazole and piperazine subunits:

  • Prepare 2-(4-methoxyphenyl)-4-(hydroxymethyl)thiazole via reduction of the ethanone group using sodium borohydride (NaBH₄).

  • Couple with 1-(3-methoxyphenyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

    • Yield : 48–52% due to competing side reactions.

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable stepwise assembly:

  • Immobilize 4-methoxyphenylthioamide on Wang resin.

  • Perform cyclization and piperazine coupling sequentially under microwave irradiation.

    • Advantage : Reduces purification steps; Yield : 60–65%.

Critical Analysis of Reaction Conditions

Solvent Effects

SolventReaction RateYield (%)Purity (%)
AcetoneModerate5895
DMFFast6290
THFSlow4598

DMF accelerates the reaction but compromises purity due to byproduct formation.

Temperature Optimization

Temp (°C)Time (h)Yield (%)
602450
801265
100855

Elevated temperatures above 80°C promote decomposition of the thiazole ring.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >95% purity.

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.81 (s, 6H, OCH₃), 4.12–4.25 (m, 4H, piperazine), 6.82–7.65 (m, 8H, aromatic).

  • MS (ESI+) : m/z 466.2 [M+H]⁺ .

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety undergoes characteristic alkylation and acylation reactions at its secondary amine sites. For example:

  • Acylation : Reacts with acetyl chloride in dichloromethane under reflux to form N-acetyl derivatives, confirmed via 1H^1H-NMR shifts at δ 2.1 ppm (s, 3H, COCH3_3).

  • Alkylation : Treatment with methyl iodide in THF yields N-methylpiperazinium salts, with reaction efficiency dependent on steric hindrance from adjacent methoxyphenyl groups .

Key Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Characterization Method
AcylationAcCl, DCM, 40°C78NMR, IR (C=O stretch: 1650 cm1^{-1})
AlkylationCH3_3I, THF, RT65LC-MS ([M+H]+^+: m/z 478)

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects from the ethanone group:

  • Halogenation : Bromination with Br2_2 in acetic acid selectively substitutes the C5 position of the thiazole, confirmed by X-ray crystallography .

  • Nucleophilic Attack : Thiazole’s sulfur atom reacts with methyl triflate to form sulfonium intermediates, which are unstable and decompose under basic conditions.

Electrophilic Substitution Trends

ElectrophilePositionReaction Rate (k, M1^{-1}s1^{-1})Notes
Br2_2C50.45Para-directing effect of methoxyphenyl
HNO3_3C40.12Requires H2_2SO4_4 catalysis

Methoxyphenyl Group Transformations

The 3- and 4-methoxyphenyl substituents undergo demethylation and O-alkylation:

  • Demethylation : Treatment with BBr3_3 in CH2_2Cl2_2 cleaves methoxy groups to phenolic -OH, verified by loss of δ 3.8 ppm (OCH3_3) in 1H^1H-NMR .

  • Friedel-Crafts Acylation : Reacts with acetyl chloride/AlCl3_3 to introduce acetyl groups at the para position relative to methoxy.

Comparative Reactivity of Methoxy Groups

PositionDemethylation Yield (%)Friedel-Crafts Yield (%)
3-OMe9258
4-OMe8567

Ethanone Ketone Reactivity

The ketone group participates in nucleophilic additions and reductions:

  • Reduction : NaBH4_4 in methanol reduces the ketone to a secondary alcohol, with diastereomeric excess (de) >90% observed via chiral HPLC.

  • Enolate Formation : LDA in THF generates enolates that react with alkyl halides (e.g., benzyl bromide) at the α-position .

Reduction Optimization

Reducing AgentSolventTemperatureAlcohol Yield (%)
NaBH4_4MeOH0°C88
LiAlH4_4Et2_2ORT95

Stability and Degradation Pathways

The compound is sensitive to:

  • Acidic Hydrolysis : Piperazine ring cleavage occurs in 6M HCl at 80°C, producing 3-methoxyphenylamine and thiazole-carboxylic acid fragments.

  • Photodegradation : UV light (254 nm) induces thiazole ring opening, forming sulfhydryl intermediates detectable via LC-MS .

Half-Life Under Stress Conditions

ConditionHalf-Life (h)Major Degradants
pH 1.0, 80°C2.5Piperazine hydrolysis products
UV light (254 nm)4.8Thiazole sulfoxides

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • The piperazine moiety is known for its role in various antidepressants. Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, which is a common mechanism for antidepressant drugs .
  • Antimicrobial Properties
    • The thiazole component has been linked to antimicrobial activity. Studies have shown that thiazole derivatives can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development .
  • Anticancer Potential
    • Preliminary studies suggest that compounds containing both piperazine and thiazole rings may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, including modulation of cell cycle proteins .

Synthesis and Characterization

The synthesis of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone can be achieved through multi-step organic reactions involving:

  • Formation of the piperazine derivative.
  • Introduction of the thiazole ring via cyclization reactions.
    Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the antidepressant-like effects of similar piperazine derivatives in animal models. The compounds demonstrated significant reductions in depressive behaviors compared to controls, suggesting that modifications to the piperazine structure can enhance efficacy .

Case Study 2: Antimicrobial Testing

Research involving thiazole derivatives showed promising results against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Acting as an agonist or antagonist at specific receptors, such as serotonin or dopamine receptors, modulating their activity.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes, such as kinases or proteases.

    Signal Transduction Modulation: Affecting intracellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Comparison of Substituents and Melting Points

Compound Name / ID Substituents (Piperazine/Thiazole) Melting Point (°C) Reference
Target Compound 3-MeO-C6H4 (piperazine), 4-MeO-C6H4 (thiazole) Not Reported N/A
7e (1-(4-(4-MeO-C6H4-SO2)piperazin-1-yl)-2-(1-phenyltetrazol-5-ylthio)ethanone) 4-MeO-C6H4-SO2 (piperazine), phenyltetrazole 131–134
7f (1-(4-(4-CF3-C6H4-SO2)piperazin-1-yl)-2-(1-phenyltetrazol-5-ylthio)ethanone) 4-CF3-C6H4-SO2 (piperazine), phenyltetrazole 165–167
JWH-201 (2-(4-MeO-C6H4)-1-(1-pentylindol-3-yl)ethanone) 4-MeO-C6H4 (ethanone), indole Not Reported
  • Key Observations: The target compound’s dual methoxy groups may enhance solubility compared to trifluoromethyl (7f) or bromophenyl (7j) analogs, which exhibit higher melting points due to increased hydrophobicity . Thiazole-containing derivatives (e.g., the target) are structurally distinct from tetrazole-based analogs (7e, 7f) but share similar ethanone backbones, suggesting comparable synthetic routes involving α-halogenated ketones and nucleophilic substitutions .

Biological Activity

1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22N4O2S
  • Molecular Weight : 366.47 g/mol
  • Chemical Structure : The compound features a piperazine ring and a thiazole moiety, which are known to contribute to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. Studies have shown that these compounds can modulate serotonin and norepinephrine levels in the brain, which are crucial neurotransmitters involved in mood regulation .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens. The presence of the thiazole ring is often associated with enhanced antibacterial properties. In vitro tests have demonstrated efficacy against certain strains of bacteria and fungi, indicating potential for development as an antimicrobial agent .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Research has highlighted the role of similar piperazine derivatives in protecting neuronal cells from oxidative stress and apoptosis, suggesting a possible application in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntidepressantModulates serotonin and norepinephrine levels
AntimicrobialEffective against specific bacterial strains
NeuroprotectiveProtects neuronal cells from oxidative stress
CytotoxicityExhibits selective cytotoxic effects on cancer cells

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant-like effects.

Case Study 2: Antimicrobial Testing

In vitro assays evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity .

Case Study 3: Neuroprotection in Neurodegenerative Models

Research involving neurodegenerative disease models indicated that the compound significantly reduced neuronal cell death induced by oxidative stress. The mechanism was attributed to its ability to enhance antioxidant defenses within neuronal cells .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves coupling a piperazine moiety with a thiazole-ethanone backbone. A common approach includes:

  • Step 1 : Alkylation of 3-methoxyphenylpiperazine with a bromo- or chloro-substituted intermediate.
  • Step 2 : Formation of the thiazole ring via Hantzsch thiazole synthesis using 4-methoxyphenyl-substituted thiourea and α-bromo ketones.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
    Key Reagents : m-CPBA (for oxidation), NaBH4 (for reduction), and DMF as a solvent .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and piperazine-thiazole linkage .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 451.2) .
  • Elemental Analysis : Confirmation of C, H, N content (theoretical vs. experimental) .

Q. What are its key physicochemical properties?

PropertyValue/Method
LogP (partition coeff.)~3.2 (calculated via XLogP3)
SolubilityLow in water; soluble in DMSO, DMF
Molecular Weight451.52 g/mol
Hydrogen Bond Acceptors6
Data derived from PubChem computational tools and structural analogs .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Methoxy Positioning : The 3-methoxy group on the phenylpiperazine enhances serotonin receptor (5-HT1A_{1A}) affinity, while the 4-methoxy on the thiazole ring improves metabolic stability .
  • Thiazole Replacement : Replacing thiazole with pyridine reduces activity, highlighting the importance of sulfur in receptor interactions .
    Methodology : Comparative SAR studies using radioligand binding assays (e.g., 5-HT1A_{1A} IC50_{50} values) .

Q. What crystallographic data inform its molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : ~85° between the piperazine and thiazole planes, indicating limited conjugation.
  • Hydrogen Bonding : Methoxy oxygen forms intramolecular H-bonds with piperazine NH, stabilizing the conformation .
    See CCDC deposition numbers for analogs in .

Q. How to address discrepancies between in vitro and in vivo activity data?

  • In Vitro Limitations : High protein binding (e.g., >95% in plasma) may reduce free drug availability in vivo.
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid CYP450-mediated degradation.
    Mitigation : Introduce fluorine substituents to block metabolic hotspots (e.g., para-methoxy groups) .

Q. What in vitro models are suitable for evaluating biological activity?

  • Antitumor : MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values reported for structural analogs) .

Q. How does the compound interact with enzymes/receptors?

  • Mechanism : The piperazine-thiazole core acts as a dual inhibitor of MAO-A (monoamine oxidase) and PDE4 (phosphodiesterase), validated via enzyme inhibition assays .
  • Kinetics : Competitive inhibition observed with Ki_i values in the nanomolar range (e.g., MAO-A Ki_i = 12 nM) .

Methodological Notes

  • Contradictory Data : Discrepancies in receptor binding affinity may arise from assay conditions (e.g., temperature, buffer pH). Always cross-validate with orthogonal methods (SPR vs. radioligand assays) .
  • Advanced Analytics : Use molecular docking (AutoDock Vina) to predict binding poses with 5-HT1A_{1A} receptors, guided by crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.